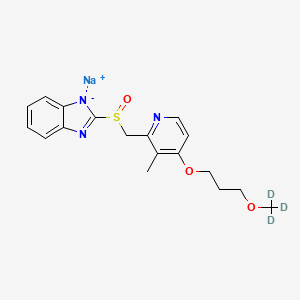

Rabeprazole-d3 Sodium Salt

Description

Properties

IUPAC Name |

sodium;2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCQSTCYZUOBHN-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3[N-]2)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676128 | |

| Record name | Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216494-11-9 | |

| Record name | Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Rabeprazole-d3 Sodium Salt

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis, purification, and analytical characterization of Rabeprazole-d3 Sodium Salt. As an isotopically labeled analog of the widely used proton pump inhibitor (PPI), Rabeprazole-d3 serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This guide synthesizes information from established chemical literature and patents to present a robust and logical workflow, explaining the causality behind key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Strategic Approach: Retrosynthetic Analysis

The synthesis of Rabeprazole is a multi-step process that joins two key heterocyclic systems—a substituted pyridine and a benzimidazole—via a methylsulfinyl bridge. The introduction of the deuterium label is strategically planned at the earliest convenient stage to maximize incorporation and simplify the purification of the final product. The most common position for a d3-label is the methoxy group of the 3-methoxypropoxy side chain, as this position is synthetically accessible and metabolically stable.

Our strategy, therefore, involves the synthesis of a deuterated precursor, 3-(methoxy-d3)-propan-1-ol, which is then incorporated into the pyridine ring. This deuterated intermediate is then carried through the established synthetic route for Rabeprazole.

Overall Synthesis and Purification Workflow

The process can be logically segmented into four primary stages: synthesis of the deuterated intermediate, assembly of the core rabeprazole sulfide structure, oxidation to the active sulfoxide, and final salt formation followed by purification.

Caption: High-level workflow for Rabeprazole-d3 Sodium Salt synthesis.

Detailed Synthesis Protocols

The following protocols are based on established methods for Rabeprazole synthesis, adapted for the incorporation of the deuterium label.[1][2][3]

Part 2.1: Synthesis of Deuterated Intermediate: 4-(3-methoxy-d3-propoxy)-2,3-dimethylpyridine 1-oxide

The causality for this initial step is clear: introducing the deuterium label early via a custom-synthesized ether ensures its stable integration into the final molecule. The reaction begins by functionalizing a commercially available pyridine derivative.

Protocol:

-

Prepare the Deuterated Alkoxide: In a reaction vessel under an inert nitrogen atmosphere, add dimethyl sulfoxide (DMSO). To this, add potassium hydroxide flakes, followed by the slow addition of 3-(methoxy-d3)-propan-1-ol at a controlled temperature (30-36°C).

-

Heat to Form Alkoxide: Raise the temperature to 50-55°C and maintain for 1 hour to ensure complete formation of the potassium 3-(methoxy-d3)-propoxide.

-

Condensation: Cool the reaction mixture to 40-42°C and add 4-Chloro-2,3-dimethylpyridine N-Oxide.[3]

-

Drive Reaction to Completion: Raise the temperature to 75-80°C and maintain for approximately 3 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

-

Workup: Upon completion, cool the reaction mass and perform an aqueous workup to isolate the crude product, which can be purified by column chromatography or carried forward if purity is sufficient.

Part 2.2: Assembly of Rabeprazole-d3 Sulfide

This stage involves the Polonovski rearrangement followed by condensation with 2-mercaptobenzimidazole to create the thioether backbone of the molecule.[4] An efficient, streamlined approach avoids the isolation of multiple intermediates.[3]

Protocol:

-

Rearrangement and Chlorination: Dissolve the 4-(3-methoxy-d3-propoxy)-2,3-dimethylpyridine 1-oxide from the previous step in dichloromethane. Add triethylamine, followed by p-toluenesulfonyl chloride. Reflux the mixture for approximately 2 hours to directly form the 2-chloromethyl-4-(3-methoxy-d3-propoxy)-3-methylpyridine intermediate in situ.[3]

-

Condensation: In a separate vessel, dissolve 2-mercaptobenzimidazole in ethanol with sodium hydroxide to form the sodium thiolate salt.

-

Coupling Reaction: Add the in situ generated chloromethylpyridine solution to the 2-mercaptobenzimidazole solution. Heat the mixture at approximately 50°C for 3 hours to form 2-({[4-(3-methoxy-d3-propoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzo[d]imidazole (Rabeprazole-d3 Sulfide).[2]

-

Isolation: Distill the solvent under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield the pure thioether intermediate.[2]

Part 2.3: Sulfoxidation to Rabeprazole-d3 Base

The oxidation of the thioether to a sulfoxide is the most critical step, as over-oxidation can lead to the formation of an undesired sulfone impurity.[5] The choice of oxidizing agent and strict temperature control are paramount. Sodium hypohalite solutions are often used in industrial processes due to cost and availability.[2][6]

Protocol:

-

Dissolution: Dissolve the Rabeprazole-d3 Sulfide in a suitable solvent system, such as a mixture of water and a water-miscible solvent like acetone or various alcohols (C1-C4).[2]

-

Reaction Setup: Add an alkali metal hydroxide (e.g., NaOH) and a catalyst if required. Cool the reaction mixture to between 0-5°C.

-

Controlled Oxidation: Slowly add a solution of sodium hypochlorite (e.g., 2-5% aqueous solution) to the reaction mass over a period of 1-2 hours, ensuring the temperature remains strictly controlled at 0-5°C.[5] The precise equivalence of the oxidizing agent is critical to minimize sulfone formation.[7]

-

Quenching and Workup: After the reaction is complete (monitored by HPLC), quench any excess oxidant with a reducing agent like sodium thiosulfate.

-

Extraction: Extract the Rabeprazole-d3 base into an organic solvent such as dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Rabeprazole-d3 base.

Part 2.4: Formation and Purification of Rabeprazole-d3 Sodium Salt

The final step involves converting the rabeprazole base into its more stable and pharmaceutically relevant sodium salt, followed by purification to remove residual impurities.

Protocol:

-

Salt Formation: Dissolve the crude Rabeprazole-d3 base in a solvent such as ethanol or methanol.[8][9] Add a stoichiometric amount of sodium hydroxide, either as a solution in the same solvent or as a concentrated aqueous solution. Stir until the rabeprazole base is fully dissolved and the sodium salt is formed.[8]

-

Precipitation/Crystallization: Add an anti-solvent, such as diisopropyl ether, tert-butyl methyl ether, or cyclohexane, slowly to the solution to induce precipitation of the Rabeprazole-d3 Sodium Salt.[5][8] The choice of anti-solvent can influence the final product's morphology (crystalline vs. amorphous).

-

Isolation: Stir the resulting slurry for a period to ensure complete precipitation. Collect the solid product by filtration, wash with a small amount of the anti-solvent to remove soluble impurities, and dry under vacuum at a controlled temperature (e.g., 60-65°C) to yield the final product.[5]

Chemical Synthesis Pathway Diagram

The following diagram illustrates the molecular transformations from the key deuterated intermediate to the final product.

Caption: Key transformations in the synthesis of Rabeprazole-d3 Sodium Salt.

Purification Enhancement and Quality Control

Achieving high purity (>99.5%) is essential for an analytical standard. The initial crystallization provides good bulk purification, but additional steps may be necessary.

Advanced Purification Protocol

For crude products with higher impurity levels, a pH-modulated purification can be employed.[10]

-

Dissolution: Dissolve the crude Rabeprazole-d3 Sodium Salt in an aqueous alkali solution (e.g., dilute NaOH).

-

Phase Separation: Add an immiscible organic solvent like toluene. Under nitrogen protection, carefully adjust the pH of the aqueous layer to 7.0-8.0 with a suitable acid. This converts the sodium salt back to the free base, which partitions into the organic layer, leaving behind more polar, water-soluble impurities.

-

Adsorbent Treatment: Separate the organic phase and treat it with an adsorbent like activated carbon to remove color and trace impurities.

-

Re-formation of Salt: Filter off the adsorbent. Add a sodium hydroxide solution to the organic phase to re-form the sodium salt, which will precipitate out.

-

Final Isolation: Collect the purified solid by filtration, wash, and dry as previously described.

Analytical Characterization: A Self-Validating System

The identity, purity, and isotopic incorporation of the final product must be rigorously confirmed. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity.

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[11] | Separates Rabeprazole from related substances and impurities. |

| Mobile Phase | Gradient or isocratic mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile, methanol).[12][13][14] | Elutes components based on polarity for effective separation. |

| Detection | UV detector at ~285 nm[11][13] | Rabeprazole has a strong UV chromophore, allowing for sensitive detection. |

| Flow Rate | 0.8 - 1.0 mL/min[13][14] | Provides optimal separation and peak shape. |

| Column Temp. | 30-35°C[11] | Ensures reproducible retention times. |

Acceptance Criteria:

-

Purity (by HPLC): ≥ 99.5%

-

Identity Confirmation: Mass Spectrometry (MS) should confirm the correct molecular weight for the d3-labeled compound. NMR spectroscopy should confirm the structure and the location of the deuterium atoms.

This multi-faceted analytical approach ensures the final product is of sufficient quality for its intended use as a high-fidelity internal standard, thereby creating a self-validating protocol where the final analysis confirms the success of the synthesis and purification steps.

References

-

New Drug Approvals. (2013). RABEPRAZOLE.

-

ResearchGate. (2011). an efficient synthesis fo rabeprazole.

-

ChemicalBook. Rabeprazole Sodium synthesis.

-

PubMed. (2010). Liquid chromatographic resolution of proton pump inhibitors including omeprazole on a ligand exchange chiral stationary phase.

-

EPO. (2010). NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212.

-

Wikipedia. Rabeprazole.

-

International Journal of ChemTech Research. (2017). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA.

-

Google Patents. WO2014091450A1 - Process for the preparation of rabeprazole.

-

Google Patents. CN106349220A - Purifying method for rabeprazole sodium.

-

World Journal of Pharmaceutical and Medical Research. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF RABEPRAZOLE AND PANTOPRAZOLE USING RP-HPLC.

-

ResearchGate. (2015). Development of RP-HPLC Method for the Estimation of Rabeprazole in Pure and Tablet Dosage Form.

-

Journal of Chemical and Pharmaceutical Research. (2012). Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139.

-

National Institutes of Health (NIH). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation.

-

A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun. (2025).

-

Eureka | Patsnap. Preparation method of rabeprazole and sodium salts thereof.

-

Google Patents. EP2294064A2 - Process for purification of rabeprazole sodium.

-

WIPO Patentscope. WO/2010/004571 PROCESS FOR PURIFICATION OF RABEPRAZOLE SODIUM.

-

Benchchem. The Synthesis of Rabeprazole Sodium: A Comprehensive Technical Guide.

-

ResearchGate. (2009). An Improved Process for Production of Rabeprazole Sodium Substantially Free from Impurities.

Sources

- 1. researchgate.net [researchgate.net]

- 2. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]

- 3. asianjpr.com [asianjpr.com]

- 4. Rabeprazole - Wikipedia [en.wikipedia.org]

- 5. EP2294064A2 - Process for purification of rabeprazole sodium - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. researchgate.net [researchgate.net]

- 8. Rabeprazole Sodium synthesis - chemicalbook [chemicalbook.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. CN106349220A - Purifying method for rabeprazole sodium - Google Patents [patents.google.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. wjpmr.com [wjpmr.com]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Role of Isotopic Labeling in Modern Drug Development

An In-depth Technical Guide to the Physicochemical Properties of Rabeprazole-d3 Sodium Salt

In the landscape of pharmaceutical sciences, the pursuit of optimizing drug candidates is relentless. We seek to enhance efficacy, improve safety profiles, and refine pharmacokinetic behaviors. One of the most elegant strategies to emerge in this endeavor is precision deuteration. The substitution of hydrogen with its stable, heavier isotope, deuterium, is far more than a simple atomic exchange. It is a subtle yet powerful modification that can profoundly influence a molecule's metabolic fate through the kinetic isotope effect (KIE).[1][2][3][4] By strengthening the carbon-hydrogen bond at a site of metabolic attack, we can slow down enzymatic degradation, potentially leading to improved drug exposure, reduced formation of toxic metabolites, and a more consistent pharmacokinetic profile across patient populations.[4][5]

Rabeprazole, a second-generation proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders.[6][7] Its mechanism relies on the irreversible inhibition of the H+/K+-ATPase pump in gastric parietal cells.[8][9] The introduction of Rabeprazole-d3 Sodium Salt represents a targeted effort to modulate its metabolism. This guide provides a comprehensive technical overview of the core physicochemical properties of this deuterated compound, offering researchers and drug development professionals the foundational knowledge required for its effective analytical characterization, formulation, and application.

Chemical Identity and Structural Elucidation

Rabeprazole-d3 Sodium Salt is a deuterated analog of Rabeprazole Sodium where three hydrogen atoms on the terminal methoxy group of the propoxy side chain have been replaced with deuterium.

Diagram 1.0: Chemical Structure of Rabeprazole-d3 Sodium Salt

Caption: Step-by-step workflow for the HPLC analysis of Rabeprazole-d3 Sodium Salt.

Methodology:

-

Chromatographic Conditions:

-

Column: Symmetry C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

-

Mobile Phase: Mix 30 volumes of Phosphate Buffer (pH 5.5) with 70 volumes of HPLC-grade Methanol. [10] * Buffer Preparation: Dissolve ~7.0 g of Potassium dihydrogen phosphate in 1000 mL of HPLC water. Adjust pH to 5.5 with dilute Sodium Hydroxide. [10] * Flow Rate: 0.9 mL/min.

-

Detection: UV at 284 nm. [10] * Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

-

Reagent Preparation:

-

Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.

-

-

Standard Solution Preparation (Example Concentration: 40 µg/mL):

-

Accurately weigh ~10 mg of Rabeprazole-d3 Sodium Salt reference standard into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with diluent to obtain a 1 mg/mL stock solution. Sonicate briefly if necessary.

-

Pipette 0.4 mL of this stock solution into a 10 mL volumetric flask and dilute to the mark with diluent.

-

-

Sample Solution Preparation (Example Concentration: 40 µg/mL):

-

Accurately weigh an amount of the test sample equivalent to ~10 mg of Rabeprazole-d3 Sodium Salt into a 10 mL volumetric flask.

-

Prepare the working sample solution following the same dilution scheme as the standard.

-

-

Procedure and System Suitability:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Make five replicate injections of the Standard Solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

-

Inject the Sample Solution in duplicate.

-

The expected retention time for Rabeprazole is approximately 2.6-3.0 minutes under these conditions. [10]

-

-

Calculation (Assay %):

-

Assay % = (Sample Peak Area / Standard Peak Area) × (Standard Conc. / Sample Conc.) × Purity of Standard

-

Protocol: Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of Rabeprazole-d3 Sodium Salt in a given solvent, a critical parameter for pre-formulation studies.

Methodology:

-

Objective: To determine the solubility in various media (e.g., Water, PBS pH 7.2, Ethanol).

-

Apparatus: Vials, orbital shaker with temperature control, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Add an excess amount of Rabeprazole-d3 Sodium Salt to a vial containing a known volume of the test solvent (e.g., 2 mL). The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Seal the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the diluted sample using a validated HPLC or UV-Vis method with a proper calibration curve.

-

Calculate the original concentration in the supernatant, which represents the equilibrium solubility. Report the result in mg/mL.

-

Handling, Storage, and Formulation Imperatives

Given its physicochemical profile, specific handling and formulation strategies are mandatory for Rabeprazole-d3 Sodium Salt.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container at -20°C, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and degradation. [11][12][]* Handling: Due to its instability in acidic environments, all aqueous solutions for analysis or formulation should be prepared using neutral or alkaline buffers (pH > 7). Exposure to acidic media should be minimized.

-

Formulation: The acid-labile nature of rabeprazole is its defining characteristic from a formulation perspective. [9]Any oral dosage form must incorporate an enteric coating. This coating is a pH-sensitive polymer that remains intact in the low pH of the stomach but dissolves in the higher pH of the small intestine, releasing the drug for absorption.

Conclusion

Rabeprazole-d3 Sodium Salt is a precision-engineered molecule designed to optimize the metabolic profile of its parent compound. Its physicochemical properties are largely similar to the non-deuterated form, with the notable exception of a lower melting point. The compound's high aqueous solubility at neutral pH, coupled with its critical instability in acidic conditions and hygroscopic nature, dictates stringent requirements for its handling, storage, and formulation. The analytical protocols provided herein offer a robust framework for its characterization, ensuring data integrity for researchers and developers. A comprehensive understanding of this profile is not merely academic; it is the essential foundation for translating the strategic advantage of deuteration into a successful therapeutic product.

References

-

Fujisaki, H., et al. (2022). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Scientific Reports. Available at: [Link]

-

PubChem. (n.d.). Rabeprazole Sodium. National Center for Biotechnology Information. Available at: [Link]

-

FDA Verification Portal. (n.d.). RABEPRAZOLE SODIUM INSERT. Available at: [Link]

-

Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. Available at: [Link]

-

PubChem. (n.d.). Rabeprazole. National Center for Biotechnology Information. Available at: [Link]

-

Syroeshkin, A.V., et al. (2019). The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review). Drug development & registration. Available at: [Link]

-

Gant, T.G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). Rabeprazole-d3 Sodium Salt. National Center for Biotechnology Information. Available at: [Link]

-

Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]

-

Basavaiah, K., et al. (2008). Quantitative analysis of rabeprazole sodium in commercial dosage forms by spectrophotometry. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

ResearchGate. (2011). An efficient synthesis of rabeprazole. Available at: [Link]

-

New Drug Approvals. (2013). RABEPRAZOLE. Available at: [Link]

- Patsnap. (2013). Preparation method of rabeprazole and sodium salts thereof.

-

Sreekanth, N., et al. (2012). METHOD DEVELOPMENT AND VALIDATION OF RABEPRAZOLE IN BULK AND TABLET DOSAGE FORM BY RP-HPLC METHOD. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Journalgrid. (2024). Formulation and Validation of An Analytical Method for the Estimation of Rabeprazole Sodium Delayed-Release Tablets. RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]

-

Research Journal of Pharmacy and Technology. (2018). Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. Available at: [Link]

-

ResearchGate. (2024). Formulation and Validation of An Analytical Method for the Estimation of Rabeprazole Sodium Delayed-Release Tablets. Available at: [Link]

-

ResearchGate. (2001). Rabeprazole: Pharmacokinetics and pharmacokinetic drug interactions. Available at: [Link]

-

Pharmaffiliates. (n.d.). Rabeprazole-d3 Sodium Salt. Available at: [Link]

-

Wikipedia. (n.d.). Rabeprazole. Available at: [Link]

-

PharmGKB. (n.d.). Rabeprazole Pathway, Pharmacokinetics. Available at: [Link]

-

PubMed. (2001). Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Medicine. (2022). A Review on the Pharmacokinetics and Toxicological Profile of Rabeprazole. Available at: [Link]

-

PubMed. (2004). Review article: relationship between the metabolism and efficacy of proton pump inhibitors--focus on rabeprazole. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review) | Syroeshkin | Drug development & registration [pharmjournal.ru]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review article: relationship between the metabolism and efficacy of proton pump inhibitors--focus on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rabeprazole Sodium | C18H20N3NaO3S | CID 14720269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rabeprazole Sodium - LKT Labs [lktlabs.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. verification.fda.gov.ph [verification.fda.gov.ph]

- 10. sphinxsai.com [sphinxsai.com]

- 11. usbio.net [usbio.net]

- 12. pharmaffiliates.com [pharmaffiliates.com]

"Rabeprazole-d3 Sodium Salt" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Rabeprazole-d3 Sodium Salt, a critical analytical tool in pharmaceutical research and development. It delves into its chemical identity, molecular structure, physicochemical properties, and its pivotal role in pharmacokinetic and bioequivalence studies. This document is intended to serve as a practical resource for scientists and researchers, offering insights into its synthesis, characterization, and application.

Chemical Identity and Molecular Structure

Rabeprazole-d3 Sodium Salt is the deuterated analog of Rabeprazole Sodium, a proton pump inhibitor used to treat acid-related gastrointestinal conditions. The incorporation of three deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.

CAS Number: 1216494-11-9[1]

Molecular Formula: C₁₈H₁₇D₃N₃NaO₃S[2]

IUPAC Name: sodium 2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]-2-pyridinyl]methylsulfinyl]benzimidazol-1-ide[1][3]

The molecular structure consists of a substituted benzimidazole and a pyridine ring linked by a methylsulfinyl group. The three deuterium atoms are located on the terminal methoxy group of the 3-methoxypropoxy side chain attached to the pyridine ring. This specific labeling provides a mass shift that is readily distinguishable from the non-deuterated drug in mass spectrometric analysis, without significantly altering its chemical properties.

Molecular Structure Diagram

Caption: Molecular structure of Rabeprazole-d3 Sodium Salt.

Physicochemical Properties

The physicochemical properties of Rabeprazole-d3 Sodium Salt are comparable to its non-deuterated counterpart. Understanding these properties is crucial for its handling, formulation, and use in analytical methods.

| Property | Value | Source(s) |

| Molecular Weight | 384.44 g/mol | [2] |

| Appearance | White to yellowish-white solid | [4][5] |

| Solubility | Very soluble in water and methanol; freely soluble in ethanol, chloroform, and ethyl acetate; insoluble in ether and n-hexane. | [3][4][5] |

| pKa | ~5.0 | [2][6][7] |

| LogP | 0.6 (for Rabeprazole) | [4] |

| Stability | Rapidly degrades in acidic media; more stable under alkaline conditions. Sensitive to humidity. | [5][8] |

Synthesis of Rabeprazole-d3 Sodium Salt

The synthesis of Rabeprazole-d3 Sodium Salt follows the established synthetic routes for rabeprazole, with the key difference being the introduction of a deuterated precursor at the appropriate step. The general synthesis involves the coupling of a substituted pyridine moiety with a benzimidazole thiol, followed by oxidation and salt formation.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of Rabeprazole-d3 Sodium Salt.

Causality Behind Experimental Choices:

-

Deuterium Incorporation: The most efficient method for preparing Rabeprazole-d3 is to use a deuterated starting material for the side chain, such as 3-(trideuteriomethoxy)propan-1-ol, which is then halogenated to form the corresponding chloride or bromide for the etherification step. This ensures high isotopic enrichment at the desired position.

-

Oxidation: The oxidation of the sulfide to the sulfoxide is a critical step. Oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. The reaction conditions must be carefully controlled to prevent over-oxidation to the sulfone impurity.

-

Salt Formation: The final step involves the formation of the sodium salt by reacting the rabeprazole-d3 free base with a sodium source, such as sodium hydroxide, in a suitable solvent like ethanol. The product is then typically precipitated by the addition of a non-polar solvent like diisopropyl ether.

Application in Bioanalytical Methods

The primary application of Rabeprazole-d3 Sodium Salt is as an internal standard in the quantification of rabeprazole in biological matrices, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for variations in these processes.

Experimental Protocol: Quantification of Rabeprazole in Human Plasma using LC-MS/MS

This protocol is a representative method and may require optimization for specific instrumentation and study requirements.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Rabeprazole-d3 Sodium Salt working solution (internal standard, e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 5 mM Ammonium Formate in waterB: AcetonitrileGradient elution may be required for optimal separation. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Rabeprazole: m/z 360.1 → 242.1Rabeprazole-d3: m/z 363.1 → 245.1 |

| Ion Source Temp. | 500°C |

| Collision Energy | Optimized for specific instrument |

Self-Validating System: The use of a stable isotope-labeled internal standard like Rabeprazole-d3 Sodium Salt is a self-validating system. Any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard, ensuring the ratio of the analyte to the internal standard remains constant, leading to accurate and precise quantification.

Workflow for Bioanalytical Sample Analysis

Caption: Workflow for the quantification of rabeprazole in plasma.

Conclusion

Rabeprazole-d3 Sodium Salt is an indispensable tool for the accurate and precise quantification of rabeprazole in biological samples. Its well-defined molecular structure and physicochemical properties, which closely mimic the parent drug, make it an ideal internal standard for LC-MS/MS-based bioanalytical methods. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this stable isotope-labeled compound in their studies.

References

-

PubChem. Rabeprazole. National Center for Biotechnology Information. [Link]

-

PubChem. Rabeprazole-d3 Sodium Salt. National Center for Biotechnology Information. [Link]

-

Scarpignato, C., & Pelosini, I. (2006). A review of rabeprazole in the treatment of acid-related diseases. Expert Opinion on Pharmacotherapy, 7(12), 1921-1939. [Link]

-

U.S. Food and Drug Administration. Rabeprazole Sodium Insert. [Link]

-

Wikipedia. Rabeprazole. [Link]

-

PubChem. Rabeprazole Sodium. National Center for Biotechnology Information. [Link]

-

Zhang, J., et al. (2012). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Journal of Chromatography B, 927, 132-138. [Link]

-

Ramakrishna, N. V. S., et al. (2005). A validated LC-MS/MS method for the determination of rabeprazole in human plasma: application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 512-518. [Link]

- U.S. Patent No. 5,045,552. Substituted benzimidazole compounds.

-

Reddy, G. S., et al. (2012). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. Journal of Pharmaceutical Investigation, 42(1), 29-39. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Rabeprazole - Wikipedia [en.wikipedia.org]

- 3. Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. verification.fda.gov.ph [verification.fda.gov.ph]

- 6. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of rabeprazole in the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Rabeprazole-d3 Sodium Salt

This guide provides a comprehensive technical overview of the solubility and stability characteristics of Rabeprazole-d3 Sodium Salt. As a deuterated analog of the proton pump inhibitor Rabeprazole, this compound is crucial for use as an internal standard in pharmacokinetic and metabolic studies. A thorough understanding of its physicochemical properties is paramount for ensuring data accuracy, reproducibility, and the overall success of research and development endeavors. This document moves beyond mere data presentation to explore the causal factors behind experimental design and provides field-proven protocols for practical application.

Part 1: Solubility Profile of Rabeprazole-d3 Sodium Salt

The solubility of a compound is a critical determinant of its behavior in both in vitro and in vivo systems, influencing everything from stock solution preparation to bioavailability.[1] The selection of solvents for characterization is a deliberate process aimed at predicting the compound's performance in various experimental settings.

The Rationale Behind Solvent Selection

The choice of solvents is guided by the need to understand the compound's behavior in different chemical environments:

-

Aqueous Buffers (e.g., Phosphate-Buffered Saline, PBS): These are chosen to mimic physiological pH conditions (typically pH 7.2-7.4), providing data that is essential for predicting in vivo solubility and absorption.

-

Organic Solvents (e.g., DMSO, Ethanol, Methanol, DMF): These are indispensable for preparing concentrated stock solutions for use in a wide array of biological assays. Their varying polarities and protic/aprotic natures allow for a broad characterization of the compound's dissolution capacity.

-

Water: Provides a baseline for aqueous solubility without the influence of buffering agents.

Quantitative Solubility Data

The following table summarizes the approximate solubility of Rabeprazole Sodium Salt, which serves as a strong proxy for the deuterated form, in commonly used laboratory solvents.

| Solvent | Approximate Solubility (mg/mL) | Key Application | Source |

| Dimethyl Sulfoxide (DMSO) | ~ 25 | Stock solution for in vitro assays | [2] |

| Ethanol | ~ 30 | Stock solution preparation | [2] |

| Dimethylformamide (DMF) | ~ 30 | Stock solution preparation | [2] |

| PBS (pH 7.2) | ~ 10 | Physiologically relevant media | [2] |

| Methanol | Soluble | General laboratory use, analysis | [3] |

| Water | Very Soluble | Baseline aqueous solubility | [4] |

Experimental Protocols for Solubility Determination

The trustworthiness of solubility data hinges on the robustness of the experimental method employed. Two primary methods are presented here: the "gold standard" Shake-Flask method for thermodynamic equilibrium solubility and a higher-throughput kinetic assay for early-stage discovery.

Protocol 1: Equilibrium Solubility via the Shake-Flask Method

This method is considered the benchmark for determining the true thermodynamic solubility of a compound at equilibrium.[5]

Causality: The core principle is to allow a surplus of the solid compound to equilibrate with the solvent over an extended period, ensuring the solution becomes fully saturated. This circumvents the potential for supersaturation that can occur with kinetic methods.

Workflow Diagram: Shake-Flask Solubility Method

Caption: Workflow for the Shake-Flask equilibrium solubility assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount (e.g., 2-5 mg) of Rabeprazole-d3 Sodium Salt to a vial containing a known volume (e.g., 1 mL) of the desired solvent.[1] The presence of visible, undissolved solid is essential.

-

Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer. Incubate at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium, typically 24 to 48 hours.[1][5]

-

Phase Separation: After equilibration, separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and is best achieved by centrifuging the vials at high speed (e.g., 10,000 rpm for 10 minutes) or by filtering through a 0.45 µm filter.[5]

-

Quantification: Carefully remove an aliquot of the clear supernatant. Prepare a precise dilution using the same solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol 2: Kinetic Solubility for High-Throughput Screening

This method is favored in early drug discovery for its speed and low compound consumption.[6]

Causality: This protocol measures the point of precipitation when a compound is introduced from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer. It reflects how a compound might behave when rapidly diluted into an aqueous environment, but may yield higher values than the equilibrium method due to the formation of a temporary supersaturated state.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Rabeprazole-d3 Sodium Salt in 100% DMSO (e.g., 20 mM).[6]

-

Assay Plate Setup: In a 96-well microtiter plate, add the aqueous buffer (e.g., PBS, pH 7.2) to the wells.

-

Compound Addition: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentrations.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours.

-

Detection: Determine the solubility limit by identifying the concentration at which precipitation occurs. This can be measured directly by nephelometry (light scattering) or indirectly by filtering the solutions and measuring the UV absorbance of the clear filtrate with a UV plate reader.

Part 2: Stability Profile of Rabeprazole-d3 Sodium Salt

The chemical stability of Rabeprazole and its analogs is a critical parameter. The molecule is notoriously labile under specific conditions, and its degradation can lead to inaccurate quantification and a loss of therapeutic efficacy.[7][8]

Understanding Degradation Pathways

Rabeprazole's instability is primarily rooted in its substituted benzimidazole sulfoxide structure. The key degradation pathways are catalyzed by acid, oxidation, heat, and light.

Degradation Pathway Overview

Caption: Major degradation pathways of Rabeprazole under stress conditions.

Summary of Stability Under Stress Conditions

Forced degradation studies are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[9]

| Stress Condition | Stability Assessment | Key Degradants Identified | Source |

| Acid Hydrolysis (e.g., 0.1N HCl) | Highly Unstable; rapid degradation | Rabeprazole Thioether and other related substances | [10][11][12] |

| Base Hydrolysis (e.g., 0.5M NaOH) | Unstable, especially at elevated temperatures | Various impurities | [9][10] |

| Oxidation (e.g., 1-3% H₂O₂) | Labile; susceptible to oxidative degradation | N-oxide impurity (Imp-4) is a major degradant | [9] |

| Thermal (e.g., 105°C for 18h) | Significant degradation observed | Impurity-7 and other unknown degradants | [9] |

| Photolytic (UV/Visible Light) | Unstable, particularly in solution | Benzimidazolone, Benzimidazole | [13] |

| Humidity (e.g., 90% RH at 25°C) | Relatively stable in solid form | No major degradation observed | [9] |

Protocol 3: Forced Degradation (Stress Testing) Study

Causality: This protocol deliberately exposes the drug substance to harsh conditions that exceed those of accelerated stability testing. The goal is to generate degradation products rapidly, which is vital for developing and validating analytical methods that can resolve the parent drug from all potential impurities.

Step-by-Step Methodology:

-

Preparation of Stress Samples:

-

Acidic: Dissolve the compound in a diluent and add 0.1 N HCl. Incubate at room temperature for a specified time (e.g., 30 minutes).[10]

-

Alkaline: Dissolve the compound in a diluent and add 0.5 M NaOH. Incubate in a water bath at 60°C for 2 hours.[9]

-

Oxidative: Dissolve the compound in a diluent and add 1-3% H₂O₂. Keep at room temperature for 30 minutes.[9]

-

Thermal: Expose the solid powder to dry heat in a hot air oven (e.g., 105°C for 18 hours).[9]

-

Photolytic: Expose the compound (in solid form and in solution) to a combination of fluorescent and UV light in a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/m²).[9]

-

-

Neutralization: Following the stress period, neutralize the acidic and basic samples (e.g., with an equimolar amount of base or acid, respectively) to halt the degradation reaction before analysis.[9]

-

Sample Analysis: Dissolve and dilute all stressed samples to a suitable concentration. Analyze using a validated, stability-indicating HPLC method with a photodiode array (PDA) detector to separate and identify the parent peak from any degradation products formed.[11]

Expert Insights: Storage and Handling

Based on the compound's stability profile, the following handling and storage procedures are mandated for maintaining sample integrity:

-

Long-Term Storage (Solid): The solid, crystalline form of Rabeprazole-d3 Sodium Salt should be stored at -20°C. Under these conditions, it is stable for at least 4 years.[2]

-

Stock Solutions (Organic): Prepare stock solutions in solvents like DMSO or ethanol fresh whenever possible. If short-term storage is required, purge the vial with an inert gas (e.g., nitrogen or argon), seal tightly, and store at -20°C.

-

Aqueous Solutions: Due to rapid degradation, especially in non-buffered or acidic solutions, it is strongly recommended not to store aqueous solutions for more than one day .[2] Always prepare these solutions immediately before use.

-

General Precautions: At all stages of handling, protect the compound from prolonged exposure to light and avoid contact with acidic materials or vapors.[12][13]

Conclusion

Rabeprazole-d3 Sodium Salt, while an invaluable tool for bioanalytical studies, possesses distinct solubility and stability challenges. It exhibits good solubility in common organic solvents and moderate solubility in physiological buffers. However, its pronounced instability under acidic, oxidative, thermal, and photolytic stress necessitates meticulous care in its handling, storage, and experimental use. By adhering to the protocols and insights outlined in this guide, researchers can ensure the integrity of their analytical standards, leading to reliable, accurate, and reproducible scientific outcomes.

References

-

Rabeprazole-d3 Sodium Salt | C18H20N3NaO3S | CID 46782836. PubChem. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Structural elucidation of rabeprazole sodium photodegradation products. PubMed. [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. National Institutes of Health (NIH). [Link]

-

Stability studies of Rabeprazole sodium. ResearchGate. [Link]

-

Kinetics of decomposition of rabeprazole sodium in aqueous solutions determined by high performance liquid chromatography. Ingenta Connect. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Summary of solubility measurement protocols of each company before harmonization. ResearchGate. [Link]

-

Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. Research Journal of Pharmacy and Technology. [Link]

-

Degradation products (DP) of rabeprazole sodium from acid, base, oxidation, dry heat and photo degradation. ResearchGate. [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. MDPI. [Link]

-

Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. MDPI. [Link]

-

Rabeprazole | C18H21N3O3S | CID 5029. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. usbio.net [usbio.net]

- 4. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. rjptonline.org [rjptonline.org]

- 8. mdpi.com [mdpi.com]

- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of Isotopic Labeling in Pharmaceutical Development

An In-depth Technical Guide to the Isotopic Labeling and Purity of Rabeprazole-d3 Sodium Salt

Rabeprazole, a member of the benzimidazole class, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1] It is widely prescribed for the treatment of acid-reflux disorders, peptic ulcer disease, and other conditions related to excessive stomach acid.[1] In the landscape of modern drug discovery and development, isotopically labeled compounds serve as indispensable tools. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (²H or D), can yield significant advantages.[2]

Deuterium labeling is pivotal for several applications:

-

Internal Standards: Deuterated analogs are the gold standard as internal standards for quantitative bioanalysis by mass spectrometry (MS), as they co-elute with the parent drug but are mass-shifted, enabling precise quantification in complex biological matrices.[3]

-

Metabolic Studies: Labeling helps elucidate the metabolic fate of a drug (Absorption, Distribution, Metabolism, and Excretion - ADME studies) by tracing the path of the labeled molecule.[4]

-

Improving Pharmacokinetic Profiles: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic pathways that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[2] Judicious deuterium placement can lead to reduced metabolic clearance, enhanced exposure, and potentially a more favorable safety profile.[3][5]

This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, characterization, and critical quality attributes of Rabeprazole-d3 Sodium Salt, a key variant used in pharmaceutical research.

Synthesis and Strategic Labeling of Rabeprazole-d3

The synthesis of Rabeprazole is a multi-step process that generally involves the coupling of a substituted pyridine derivative with a benzimidazole thiol, followed by oxidation to form the sulfoxide.[6][7] The final step is the formation of the sodium salt.[8][9]

For Rabeprazole-d3, the deuterium atoms are most strategically and commonly incorporated into the methoxy group of the 3-methoxypropoxy side chain, converting it from -OCH₃ to -OCD₃.

Rationale for Labeling Position: The methoxy group is a known site of oxidative metabolism by cytochrome P450 enzymes (specifically CYP2C19 and CYP3A4), leading to O-demethylation. By strengthening these C-H bonds through deuteration, the rate of this metabolic process can be significantly reduced. This makes Rabeprazole-d3 not only an excellent internal standard for tracking the parent compound but also a subject of interest for creating a potentially differentiated therapeutic with an altered pharmacokinetic profile.

A plausible and efficient synthetic route involves utilizing a deuterated starting material, trideuteromethanol (CD₃OD), to construct the labeled side chain, which is then introduced onto the pyridine ring. The subsequent steps of coupling, oxidation, and salt formation largely follow established protocols for the non-labeled compound.

Caption: Combined analytical workflow for isotopic purity assessment.

High-Resolution Mass Spectrometry (HRMS) for Species Abundance

HRMS is a powerful technique for determining the relative abundance of each isotopologue by separating them based on their distinct mass-to-charge (m/z) ratios. [10][11]Coupling with liquid chromatography (LC) ensures that the analysis is performed on a chemically pure sample. [12][13] Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately dissolve the Rabeprazole-d3 Sodium Salt sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration, typically around 1 µg/mL. [11]2. LC-HRMS Analysis:

-

Inject the sample into an LC-HRMS system equipped with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. [12][14] * Use a suitable C18 column and a gradient elution to separate the Rabeprazole peak from any potential impurities.

-

Acquire data in positive ion electrospray ionization (ESI+) mode, collecting full scan spectra over a relevant m/z range.

-

-

Data Processing:

-

From the total ion chromatogram, identify the peak corresponding to Rabeprazole-d3.

-

Extract the mass spectrum specifically for this peak, ensuring to subtract background noise. [13] * Generate Extracted Ion Chromatograms (EICs) for the theoretical [M+H]⁺ ions of each isotopologue (d0, d1, d2, d3). [13] * Integrate the peak area for each EIC. The relative percentage of each area corresponds to the species abundance of that isotopologue.

-

| Isotopologue | Expected [M+H]⁺ (m/z) | Observed Peak Area (Arbitrary Units) | Calculated Species Abundance (%) |

| d0 (C₁₈H₂₂N₃O₃S⁺) | 360.1382 | 8,500 | 0.08% |

| d1 (C₁₈H₂₁DN₃O₃S⁺) | 361.1445 | 152,000 | 1.45% |

| d2 (C₁₈H₂₀D₂N₃O₃S⁺) | 362.1507 | 1,250,000 | 11.90% |

| d3 (C₁₈H₁₉D₃N₃O₃S⁺) | 363.1570 | 9,091,500 | 86.57% |

| Total | 10,502,000 | 100.00% | |

| Caption: Table 2. Example LC-HRMS data for a batch of Rabeprazole-d3. |

Quantitative NMR (qNMR) for Isotopic Enrichment

While MS excels at determining species abundance, ¹H NMR is exceptionally precise for measuring the amount of residual, non-deuterated material at the site of labeling, thereby providing a direct measure of isotopic enrichment. [10][15]qNMR is considered a primary ratio method of measurement, lending a high degree of trustworthiness to the results. [15] Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Rabeprazole-d3 Sodium Salt and a similar amount of a certified internal standard (e.g., maleic acid) into a vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6). Transfer the solution to a high-quality NMR tube.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz).

-

Crucial Parameters: Ensure acquisition parameters are optimized for quantification. This includes a long relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full magnetization recovery.

-

-

Data Processing and Calculation:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate the signal corresponding to the residual protons of the methoxy group (-OCH₃). This signal will be very small compared to other protons in the molecule.

-

Integrate a well-resolved signal from the internal standard with a known number of protons.

-

Calculate the isotopic enrichment using the following formula:

-

Enrichment (%) = [1 - (Area_residual / Area_standard) * (N_standard / N_residual) * (MW_sample / MW_standard) * (m_standard / m_sample)] * 100

-

Where N is the number of protons for the integrated signal, MW is the molecular weight, and m is the mass.

-

-

The combination of high species abundance from MS and high isotopic enrichment from NMR provides a complete and validated picture of the deuterated material's quality.

Stability and Isotopic Integrity

The stability of Rabeprazole itself is a critical consideration. It is known to be highly unstable in acidic media and is also susceptible to degradation from heat, oxidation, and light. [16][17][18][19]Therefore, the sodium salt form is used, and oral formulations are typically enteric-coated. [16] From an isotopic perspective, the key concern is the potential for H/D back-exchange, where deuterium atoms are replaced by protons from the environment. [3]For Rabeprazole-d3 labeled on the methoxy group, this risk is minimal. The C-D bonds on a methyl group are covalent and non-labile, meaning they do not readily exchange under physiological or standard storage conditions. This contrasts with deuterium attached to heteroatoms (e.g., N-D, O-D), which can exchange rapidly.

Recommendations for Handling and Storage:

-

Solid State: Store Rabeprazole-d3 Sodium Salt in a well-sealed container, protected from light and moisture, at controlled room temperature or under refrigerated conditions.

-

In Solution: If solutions are required, they should be prepared fresh using aprotic or buffered alkaline solvents. Prolonged storage in aqueous or protic solutions is not recommended due to the chemical instability of the Rabeprazole molecule. [20]

Conclusion

Rabeprazole-d3 Sodium Salt is a vital tool for pharmaceutical research, enabling precise quantification in bioanalytical assays and facilitating detailed metabolic investigations. The quality of this material hinges on a comprehensive understanding and rigorous control of both its chemical and isotopic purity. A dual analytical approach, leveraging the strengths of high-resolution mass spectrometry for determining isotopologue distribution and quantitative NMR for assessing isotopic enrichment, provides a robust and self-validating system for characterization. By understanding the synthesis, implementing rigorous analytical controls, and adhering to proper handling procedures, researchers can ensure the integrity of their studies and generate high-quality, reliable data.

References

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Google Cloud.

- Huang, Y. W., Li, Z., Lu, H., & Wu, Y. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao, (12), 1176-1185.

- Roy, A., et al. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Royal Society of Chemistry.

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Rabeprazole Sodium synthesis. (n.d.). ChemicalBook.

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. (n.d.). ResearchGate.

- Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. (n.d.). Research Journal of Pharmacy and Technology.

- Rabeprazole-d4 sodium (LY307640-d4 sodium). (n.d.). MedChemExpress.

- An efficient synthesis of rabeprazole. (n.d.). ResearchGate.

- Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. (n.d.). JOCPR.

- RABEPRAZOLE. (2013). New Drug Approvals.

- Preparation method of rabeprazole and sodium salts thereof. (n.d.). Eureka | Patsnap.

- Stable pharmaceutical composition of rabeprazole. (2009). Google Patents.

- The Synthesis of Rabeprazole Sodium: A Comprehensive Technical Guide. (n.d.). Benchchem.

- Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. (2021). Semantic Scholar.

- Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. (n.d.). ResearchGate.

- Rabeprazole-d3 sodium (LY307640-d3 sodium). (n.d.). MedChemExpress.

- Isotopic Purity Using LC-MS. (2025). ResolveMass Laboratories Inc.

- Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (n.d.). NIH.

- Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac.

- The Role of Deuterium Labeling in Drug Metabolism Studies: An In-depth Technical Guide. (n.d.). Benchchem.

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023). PubMed.

- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022). ACS Publications.

- Mass balance study of [14C] rabeprazole following oral administration in healthy subjects. (n.d.).

- CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac.

- Deuterium labelling of pharmaceuticals. In red, isotopic enrichment... (n.d.). ResearchGate.

- Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. (2017). Macmillan Group - Princeton University.

- Deuterium Labeling Reaction. (2015). Chem-Station Int. Ed.

- Structural elucidation of rabeprazole sodium photodegradation products. (2008). PubMed.

- Rabeprazole. (n.d.). PubChem.

- Quantitative NMR spectroscopy in pharmaceutical R&D. (n.d.). ResearchGate.

Sources

- 1. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Rabeprazole Sodium synthesis - chemicalbook [chemicalbook.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. isotope.com [isotope.com]

- 11. researchgate.net [researchgate.net]

- 12. resolvemass.ca [resolvemass.ca]

- 13. almacgroup.com [almacgroup.com]

- 14. almacgroup.com [almacgroup.com]

- 15. researchgate.net [researchgate.net]

- 16. rjptonline.org [rjptonline.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. US20090137633A1 - Stable pharmaceutical composition of rabeprazole - Google Patents [patents.google.com]

The Critical Role of Rabeprazole-d3 Sodium Salt in Modern Bioanalysis: A Technical Guide

Introduction: The Pursuit of Precision in Pharmacokinetics

In the landscape of drug development, the quantitative analysis of pharmaceuticals in biological matrices—bioanalysis—stands as a cornerstone for establishing safety and efficacy. For a compound like rabeprazole, a proton pump inhibitor widely used to treat acid-related conditions, understanding its pharmacokinetic (PK) profile is paramount.[1][2] Rabeprazole, like other benzimidazoles, is known for its instability in acidic environments, which presents a unique challenge for bioanalysts striving for accuracy and reproducibility.[3][4] This technical guide delves into the preliminary applications of a vital tool in overcoming these challenges: Rabeprazole-d3 Sodium Salt. We will explore its role as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, providing a framework for its effective implementation from method development to validation, all while adhering to the highest standards of scientific integrity as outlined by global regulatory bodies.[5][6][7][8]

Part 1: Foundational Principles—Why a Deuterated Internal Standard?

The fundamental principle of using an internal standard (IS) in quantitative analysis is to correct for the variability inherent in sample processing and analysis. An ideal IS should mimic the analyte of interest in its physicochemical behavior during extraction, chromatography, and ionization, without interfering with its measurement. While structural analogs can be used, the gold standard, particularly for mass spectrometry, is a stable isotope-labeled version of the analyte.[9][10]

The Causality Behind Using Rabeprazole-d3:

-

Near-Identical Physicochemical Properties: Rabeprazole-d3 Sodium Salt shares the same core structure as rabeprazole, with the only difference being the substitution of three hydrogen atoms with deuterium on the terminal methoxy group.[11][12][13] This subtle change results in a negligible difference in properties like pKa, polarity, and extraction efficiency. Consequently, it experiences nearly identical losses during sample preparation and exhibits the same chromatographic retention time.

-

Co-elution without Isobaric Interference: It co-elutes with the unlabeled rabeprazole, ensuring that it is subjected to the same matrix effects—ion suppression or enhancement—at the exact moment the analyte enters the mass spectrometer's ion source.[14]

-

Mass-Based Differentiation: Despite co-eluting, the +3 Dalton mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise and independent quantification.[11][12][13]

This near-perfect emulation of the analyte's behavior provides a robust self-validating system. Any unforeseen variability affecting the analyte during the analytical workflow will proportionally affect the SIL-IS, leading to a consistent analyte-to-IS response ratio and, therefore, highly accurate and precise quantification. This approach is strongly endorsed by regulatory authorities like the FDA and is a core component of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[5][7][15]

Part 2: Physicochemical Profile of Rabeprazole-d3 Sodium Salt

A thorough understanding of the internal standard's properties is critical for method development.

| Property | Value | Source |

| Chemical Name | sodium 2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]-2-pyridinyl]methylsulfinyl]benzimidazol-1-ide | [11] |

| Molecular Formula | C₁₈H₁₇D₃N₃NaO₃S | [12][13] |

| Molecular Weight | 384.44 g/mol | [12][13] |

| Monoisotopic Mass | 384.13113720 Da | [11] |

| Unlabeled MW | 381.4 g/mol (Sodium Salt) | [16] |

| Mass Difference | +3.04 Da | Calculated |

| Deuterium Location | Methoxy (-OCD₃) group | [11] |

Stability Considerations: Rabeprazole is notoriously labile in acidic conditions, undergoing rapid degradation.[3][4] Its deuterated counterpart, Rabeprazole-d3, is expected to exhibit the same instability profile. Therefore, all sample handling, extraction, and storage procedures must be conducted under neutral or basic pH conditions to prevent degradation of both the analyte and the internal standard. Samples should be processed promptly, and if storage is necessary, it should be at -70°C or lower to ensure long-term stability.

Part 3: Experimental Workflow for Bioanalysis

The following section outlines a comprehensive, step-by-step protocol for the quantification of rabeprazole in human plasma using Rabeprazole-d3 Sodium Salt as an internal standard, grounded in established LC-MS/MS methodologies.[2]

Logical Workflow Diagram

Caption: Figure 1: Bioanalytical workflow for rabeprazole quantification.

Detailed Step-by-Step Protocol

This protocol is a synthesized example based on common practices and must be fully validated according to ICH M10 guidelines.[7]

1. Preparation of Stock and Working Solutions:

- Analyte Stock (1 mg/mL): Accurately weigh ~1 mg of rabeprazole sodium reference standard and dissolve in an appropriate solvent (e.g., methanol) to a final volume of 1 mL.

- IS Stock (1 mg/mL): Prepare Rabeprazole-d3 Sodium Salt stock solution similarly.

- Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., ranging from 0.1 to 200 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

- IS Working Solution: Dilute the IS stock to a final concentration (e.g., 50 ng/mL) that yields a consistent and robust response in the mass spectrometer.

2. Sample Preparation (Protein Precipitation):

- Aliquot 100 µL of blank plasma, calibration standards, QC samples, or study samples into labeled 1.5 mL microcentrifuge tubes.

- Add 10 µL of the IS working solution to all tubes (except blank matrix samples) and vortex briefly. Causality: Adding the IS early ensures it undergoes identical extraction procedures as the analyte.

- Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

- Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

- Centrifuge at >13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

- Inject an aliquot (e.g., 2-5 µL) directly, or evaporate the solvent under nitrogen and reconstitute in mobile phase for improved sensitivity.

3. LC-MS/MS Instrumentation and Conditions:

| Parameter | Typical Setting | Rationale |

| LC System | UPLC or HPLC System | UPLC offers higher throughput and better resolution. |

| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, <3 µm) | Provides good retention and peak shape for rabeprazole. |

| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate | Buffers help control peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. |

| Gradient | Optimized gradient (e.g., 5% to 95% B over 2-3 min) | To elute the analyte with a sharp peak and separate it from matrix components. |

| Flow Rate | 0.4 - 0.7 mL/min | Dependent on column dimensions. |

| Column Temp | 40 °C | Ensures reproducible retention times. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Rabeprazole contains basic nitrogen atoms that are readily protonated. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

4. Mass Spectrometry Parameters (MRM Transitions):

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |

| Rabeprazole | m/z 360.2 | m/z 242.1 | Optimized (e.g., 20-30 eV) |

| Rabeprazole-d3 | m/z 363.2 | m/z 242.1 | Optimized (e.g., 20-30 eV) |

Rationale for Transitions: The precursor ion [M+H]⁺ for rabeprazole is m/z 360.2.[2][14][17] For Rabeprazole-d3, this shifts to m/z 363.2 due to the three deuterium atoms. The common product ion at m/z 242.1 corresponds to a stable fragment formed after the loss of the sulfinylmethylbenzimidazole moiety, a fragmentation pathway that does not involve the deuterated part of the molecule. This shared fragment ion further harmonizes their behavior in the collision cell.

Part 4: Method Validation—A Trustworthy and Self-Validating System

A bioanalytical method is only as reliable as its validation. The protocol described must be rigorously validated according to the ICH M10 guideline to ensure it is fit for its intended purpose.[5][6][7]

Key Validation Parameters Summary:

| Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |

| Selectivity & Specificity | Ensure no interference from endogenous matrix components or metabolites at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |

| Calibration Curve | Demonstrate the relationship between concentration and response ratio. | At least 6 non-zero standards; r² ≥ 0.99 is generally expected. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |

| Recovery | Assess the efficiency of the extraction process. | Should be consistent, precise, and reproducible, though no specific value is mandated. |

| Matrix Effect | Evaluate the ion suppression or enhancement from the biological matrix. | IS-normalized matrix factor should have a %CV ≤15%. |

| Stability | Ensure the analyte is stable throughout the entire process (freeze-thaw, bench-top, long-term storage, etc.). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |

By using Rabeprazole-d3 as the internal standard, the method inherently compensates for variability in recovery and matrix effects, making it easier to meet the stringent acceptance criteria for accuracy and precision.

Conclusion: Enabling Robust Drug Development

Rabeprazole-d3 Sodium Salt is an indispensable tool for the modern bioanalyst. Its use as a stable isotope-labeled internal standard provides the foundation for creating highly selective, accurate, and robust LC-MS/MS assays for the quantification of rabeprazole in complex biological matrices. By closely mimicking the behavior of the analyte, it builds a self-validating system that corrects for analytical variability, ensuring data integrity and compliance with global regulatory standards. The methodologies and principles outlined in this guide provide a solid framework for researchers and drug development professionals to confidently apply this critical reagent in their pharmacokinetic and bioequivalence studies, ultimately contributing to the development of safer and more effective medicines.

References

-

A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations. PubMed.[Link]

-

ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency.[Link]

-

ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.[Link]

-

ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency.[Link]

-

Bioanalytical method validation and study sample analysis M10. International Council for Harmonisation.[Link]

-

Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[Link]

-

Rabeprazole-d3 Sodium Salt. PubChem.[Link]

-

Bioanalytical Method Validation Guidance for Industry | FDA. U.S. Food and Drug Administration.[Link]

-

ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. World Health Organization.[Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services.[Link]

-

Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study. Taylor & Francis Online.[Link]

-

Rabeprazole sodium structure. ResearchGate.[Link]

-

Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study. PubMed.[Link]

-

Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. PubMed.[Link]

-